molecular formula C10H10BNO2 B2965088 (8-Methylquinolin-6-yl)boronic acid CAS No. 2260683-75-6

(8-Methylquinolin-6-yl)boronic acid

Cat. No.: B2965088
CAS No.: 2260683-75-6
M. Wt: 187.01
InChI Key: KPWIXZPDEDRDPT-UHFFFAOYSA-N
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Description

(8-Methylquinolin-6-yl)boronic acid, with a molecular formula of C₁₀H₁₁BClNO₂, is a high-value boronic acid derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . This compound belongs to the chemically privileged quinoline family, a scaffold renowned for its diverse biological activities, particularly in the development of anticancer agents . The boronic acid functional group enables key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is fundamental for constructing complex biaryl structures in pharmaceutical target molecules . In research applications, boronic acids like this compound are prized for their role as bioisosteres and their ability to form reversible complexes with biological nucleophiles, facilitating the inhibition of various enzymes . This specific derivative, with its methyl-substituted quinoline core, is of significant interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic compounds, including phosphodiesterase inhibitors for neglected tropical diseases and investigational anticancer agents . The compound is provided for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

(8-methylquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIXZPDEDRDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=CC=N2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic and Reagent Applications of 8 Methylquinolin 6 Yl Boronic Acid in Organic Transformations

Cross-Coupling Reactions Utilizing Quinoline (B57606) Boronic Acids

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. fishersci.co.uk Quinoline boronic acids, including (8-methylquinolin-6-yl)boronic acid, are key participants in several of these transformations, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. fishersci.co.ukorganic-chemistry.org This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. fishersci.co.uk

A primary application of this compound is its use in Suzuki-Miyaura reactions to synthesize 8-arylquinolines and related biaryl or heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.orgnih.gov The reaction involves coupling the quinoline boronic acid with various aryl or heteroaryl halides (I, Br, Cl) or triflates. fishersci.co.ukresearchgate.net

Research has demonstrated the successful one-pot synthesis of 8-arylquinolines by first performing a palladium-catalyzed borylation of a quinoline-8-yl halide, followed by a subsequent Suzuki-Miyaura coupling with an aryl halide in the same reaction vessel. researchgate.net This approach streamlines the synthesis by avoiding the isolation of the intermediate boronic ester. For instance, coupling of the in situ-generated 8-quinolineboronic acid derivatives with different aryl halides has been achieved in high yields. researchgate.net

The scope of this reaction is broad, encompassing a variety of (hetero)aryl halides. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity, especially when dealing with complex or sensitive substrates. nih.gov For example, a study on the coupling of heteroaryl halides with arylboronic acids developed general continuous-flow conditions that provided a wide range of heterobiaryl products in excellent yields with low catalyst loadings. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids

Heteroaryl Boronic AcidCoupling Partner (Aryl Halide)Catalyst System (Catalyst/Ligand)BaseSolventYield (%)Reference
(Het)Aryl Boronic AcidDNA-conjugated Aryl IodideNa2PdCl4 / sSPhosK2CO3H2O:ACN (4:1)Good researchgate.net
9-Benzyl-6-chloropurinePhenylboronic acidNot SpecifiedNot SpecifiedToluene (B28343) (anhydrous)Good studfile.net
Polyfluorophenylboronic acid(Hetero)aryl halides/triflatesXPhosPd(0) precatalystNot SpecifiedNot SpecifiedGood mit.edu

The versatility of the Suzuki-Miyaura reaction extends to the coupling of quinoline boronic acids with sp3- and sp2-hybridized carbon centers, using alkyl and vinyl halides or triflates as coupling partners. fishersci.co.ukresearchgate.net While couplings with aryl halides are more common, these reactions provide access to quinolines substituted with alkyl and alkenyl groups.

The coupling of aryl boronic acids with unactivated primary alkyl halides has been achieved under fully aqueous and air-compatible conditions, showcasing the reaction's robustness. nih.gov This is significant as it allows for the modification of molecules with sensitive functionalities. The use of specific catalysts and ligands, such as a combination of a water-soluble palladium salt (Na2PdCl4) and a trisulfonated aryl phosphine (B1218219) ligand (TXPTS), has been crucial for the success of these challenging transformations in water. nih.gov

Similarly, protocols have been developed for the coupling of heteroaryl boronic acids with vinyl chlorides. nih.gov These reactions can be complicated by competitive protodeboronation of the heteroaryl boronic acid. However, specific conditions, such as using a Pd(OAc)2/SPhos catalyst system with CsF as the base in isopropanol, have been shown to effectively yield the desired vinyl-substituted heterocycles. nih.gov The coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates has also been demonstrated to proceed in good to excellent yields using Pd(PPh3)4 as the catalyst and K3PO4 as the base. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Alkyl/Vinyl Partners

Boronic SpeciesCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventYield (%)Reference
Aryl Boronic AcidPrimary Alkyl HalideNa2PdCl4 / TXPTSNot SpecifiedWaterGood nih.gov
Heteroaryl Boronic AcidVinyl ChloridePd(OAc)2 / SPhosCsFIsopropanolGood nih.gov
Alkenyl Pinacol Boronate3-Pyridyl TriflatePd(PPh3)4K3PO4DioxaneGood to Excellent nih.gov
6-Quinolyl boronic acid pinacol esterBromocycloheptaneIron-based precatalystNot SpecifiedNot Specified36 (isolated) nih.gov

The success of a Suzuki-Miyaura coupling, particularly with challenging substrates like quinoline derivatives, is highly dependent on the catalyst and ligand system. rsc.orglibretexts.org The ligand plays a critical role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing both reactivity and selectivity. libretexts.org

For quinoline-based couplings, electron-rich and sterically bulky phosphine ligands are often employed. libretexts.orgnih.gov These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step. libretexts.org The development of specialized ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos), has been instrumental in expanding the scope of Suzuki-Miyaura reactions to include less reactive aryl chlorides and challenging heteroaryl substrates. nih.govnih.gov

Precatalysts, which are stable catalyst precursors that readily form the active catalytic species under the reaction conditions, have also been designed to improve reaction efficiency. For instance, an "on-cycle" precatalyst was developed to enable room-temperature couplings of sensitive boronic acids by ensuring rapid formation of the active Pd(0) catalyst, which outcompetes the decomposition of the boronic acid. mit.edu In some cases, additives like trimethyl borate (B1201080) have been used in anhydrous conditions to enhance reaction rates and prevent catalyst poisoning when coupling Lewis-basic heteroaryl substrates. nih.gov

Achieving stereochemical control in cross-coupling reactions is a significant goal, particularly in the synthesis of chiral molecules. nih.gov In Suzuki-Miyaura reactions involving the formation of a stereocenter, the reaction can proceed with either retention or inversion of configuration at the carbon atom.

For couplings involving acyclic (Z)-β-haloacroleins with arylboronic acids, the reaction has been shown to proceed with retention of stereochemistry, allowing for the synthesis of stereochemically pure β,β-diarylacroleins. richmond.edurichmond.edu In contrast, stereospecific cross-coupling of enantioenriched secondary alkylboron nucleophiles with aryl chlorides has been demonstrated to occur with inversion of the absolute configuration. acs.org This stereochemical outcome is crucial for the synthesis of enantioenriched products.

The choice of ligand can also dictate the stereochemical outcome. In certain nickel-catalyzed Suzuki-Miyaura couplings of benzyl (B1604629) pivalates with arylboronic acids, the use of different ligands led to opposite stereochemical outcomes (retention vs. inversion), a phenomenon known as stereodivergence. acs.org Similarly, in the palladium-catalyzed coupling of (Z)-β-enamido triflates, the stereoselectivity (retention or inversion) was dependent on the nature of the phosphine ligand used. beilstein-journals.org While specific studies on the stereochemical control of this compound are not prevalent, these general principles highlight the potential for controlling stereochemistry in its cross-coupling reactions through careful selection of reaction partners and catalytic systems.

Chan-Evans-Lam (C–N, C–O, C–S) Coupling Reactions

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C–N, C–O, and C–S bonds, by coupling an organoboronic acid with an amine, alcohol, or thiol, respectively. wikipedia.orgorganic-chemistry.org This reaction offers a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination and is often advantageous due to its ability to be performed at room temperature and open to the air. wikipedia.orgbeilstein-journals.org

While there is extensive literature on the use of arylboronic acids in CEL couplings, specific examples detailing the use of this compound are less common. However, the general principles apply. The reaction typically uses a copper(II) salt, such as copper(II) acetate (B1210297), as the catalyst or stoichiometric promoter, often in the presence of a base and sometimes a ligand like pyridine (B92270). wikipedia.orgorganic-chemistry.org

The scope of the CEL reaction is broad, accommodating a wide range of N-H and O-H containing compounds, including amines, anilines, amides, phenols, and alcohols. organic-chemistry.org For example, a copper-catalyzed C-N cross-coupling of aryl boronic acids with tryptamine-substituted picolinamide (B142947) has been developed to proceed at room temperature under open-flask conditions. researchgate.net The development of copper complexes as catalysts has been shown to avoid typical side reactions and reduce the need for an excess of the boronic acid. acs.org Furthermore, the reaction has been extended to form aryl thiocyanates through the coupling of arylboronic acids with KSCN, catalyzed by copper acetate. organic-chemistry.org The application of these methodologies to this compound would provide direct routes to quinoline derivatives functionalized with nitrogen, oxygen, and sulfur-containing groups.

Copper-Catalyzed Aminations and Other Heteroatom Couplings

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a powerful method for the formation of carbon-heteroatom bonds. organic-chemistry.org These reactions are advantageous due to their operational simplicity and often mild reaction conditions. mdpi.com While specific studies focusing exclusively on this compound in copper-catalyzed aminations are not extensively detailed in the provided results, the general principles of Chan-Lam coupling suggest its potential applicability. This type of reaction typically involves the coupling of an arylboronic acid with an amine or other nucleophiles in the presence of a copper catalyst. organic-chemistry.orgmdpi.com

Research has shown the effectiveness of copper catalysis for the amidation of 8-methylquinolines via C(sp3)–H activation, offering a route to quinolin-8-ylmethanamine (B184975) derivatives. rsc.org This highlights the reactivity of the quinoline scaffold in copper-catalyzed transformations. Furthermore, copper-catalyzed C-N cross-coupling of arylboronic acids with various amides has been demonstrated, showcasing the broad utility of this methodology. researchgate.net The pyridine moiety within a picolinamide substrate, for instance, can coordinate with the copper catalyst, directing the coupling to occur regioselectively at the amide. researchgate.net Given these precedents, it is plausible that this compound could serve as a viable coupling partner in similar copper-catalyzed heteroatom coupling reactions.

Nickel-Catalyzed Cross-Coupling with N-Acyliminium Ions Derived from Quinolines

A significant application of this compound has been demonstrated in nickel-catalyzed cross-coupling reactions with N-acyliminium ions derived from quinolines. rsc.org This methodology facilitates the formation of C-C bonds under mild conditions and exhibits tolerance to a wide array of common organic functional groups. rsc.org The reaction proceeds efficiently with various π-neutral and π-deficient aryl boronic acids, including this compound. rsc.org

A key advantage of this protocol is its amenability to a one-pot procedure directly utilizing substituted quinolines. rsc.org Mechanistic studies suggest that the reaction may proceed through an iminium activation pathway. acs.org Furthermore, initial investigations into enantioselective variations of this reaction, using a chiral phosphoramidite-ligated nickel catalyst, have shown promise for the arylation of racemic substrates without a kinetic resolution effect. rsc.org This suggests that the organoboronate may mediate a mild racemization of the enantioenriched N-acyliminium precursors. rsc.org

Table 1: Nickel-Catalyzed Cross-Coupling of N-Acyliminium Ions with Arylboronic Acids

EntryArylboronic AcidProduct Yield (%)Reference
1Phenylboronic acid95 rsc.org
24-Methoxyphenylboronic acid92 rsc.org
34-Trifluoromethylphenylboronic acid85 rsc.org
4This compound(Not specified) rsc.org

Other Transition Metal-Catalyzed Cross-Coupling Applications

Beyond copper and nickel, this compound and related arylboronic acids are extensively used in other transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction catalyzed by palladium. mdpi.comchemie-brunschwig.ch This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net The Suzuki coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the stability of the boronic acid reagents. chemie-brunschwig.ch

Palladium-catalyzed borylation of haloquinolines is a common method to synthesize quinoline-based boronic esters, which can then be used in subsequent cross-coupling reactions. mdpi.comrsc.org For instance, the palladium-catalyzed reaction of 6-methoxy-2-chloroquinoline-5,8-dione with boronic acids has been used to create novel quinoline quinones. nih.gov While direct examples of this compound in other specific transition-metal catalyzed couplings were not found, the general reactivity of arylboronic acids suggests its potential in reactions catalyzed by metals like rhodium and iron. mdpi.comresearchgate.net For example, rhodium has been used for the C2 alkylation of quinolines. mdpi.com

Role as Organoboron Acid Catalysts in Organic Synthesis

In addition to their role as reagents in cross-coupling reactions, organoboron acids, including this compound, can function as catalysts themselves. Their Lewis acidic nature allows them to activate various functional groups, facilitating a range of organic transformations. nih.gov

Lewis Acid Catalysis in Diverse Organic Transformations

Arylboronic acids are recognized as stable and organic-soluble Lewis acids with broad applications in catalysis. nih.govresearchgate.net They exploit the Lewis acidity of the trivalent boron to reversibly form covalent bonds, typically with oxygen-containing functional groups. nih.gov This activation mode is central to their catalytic activity in reactions such as dehydrations, carbonyl condensations, acylations, and alkylations. nih.gov The presence of the quinoline moiety in this compound can potentially influence its catalytic activity and selectivity.

Mechanistic Studies and Applications in Amidation Reactions

Boronic acids are effective catalysts for the direct amidation of carboxylic acids and amines. worktribe.comnih.govorgsyn.org Mechanistic studies suggest that the catalytic activity of boronic acids in amidation is dependent on having at least three free coordination sites on the boron atom. worktribe.comnih.gov This observation has led to proposed mechanisms that differ from the initially accepted pathway involving a monomeric acyloxyboron intermediate. worktribe.comnih.gov

Current understanding suggests that the reaction likely proceeds through the formation of a dimeric B-X-B (where X can be O or NR) species. worktribe.comnih.gov This dimeric motif is thought to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the activated carbonyl group. worktribe.comnih.gov Quantum mechanical calculations support that these alternative pathways are likely lower in energy than the previously accepted mechanism. rsc.org While boronic acids are competent catalysts, borinic acids have been shown to be ineffective, either forming unreactive complexes or undergoing protodeboronation. worktribe.comnih.gov

Table 2: Boronic Acid-Catalyzed Amidation

EntryCarboxylic AcidAmineCatalystYield (%)Reference
1Benzoic AcidBenzylaminePhenylboronic acidHigh nih.gov
2Phenylacetic Acid2-AminopyridineBorate esterModerate nih.gov
3VariousVariousThis compound(Not specified)N/A
Reductive Alkylation and Amination of Quinoline Derivatives

Arylboronic acids have been successfully employed as catalysts in the one-pot tandem reduction and reductive alkylation of quinolines to produce N-alkyl tetrahydroquinolines. acs.orgresearchgate.netorganic-chemistry.org This process is highly step-economical, starting from readily available quinolines, aldehydes, and a Hantzsch ester as the reductant under mild conditions. acs.orgorganic-chemistry.org

Mechanistic investigations reveal the dual role of the boronic acid catalyst. acs.orgresearchgate.net It is proposed to act as a Lewis acid to activate the aldehyde for the reductive amination step. nih.gov Simultaneously, it can act as a hydrogen-bond donor to activate both the quinoline and the Hantzsch ester, thereby promoting the initial reduction to the tetrahydroquinoline intermediate. nih.govacs.org This multi-faceted activation highlights the versatility of organoboron acids as catalysts. nih.gov The reaction demonstrates good functional group tolerance and can be performed on a gram scale. organic-chemistry.org

Table 3: Reductive Alkylation of Quinolines Catalyzed by Arylboronic Acid

EntryQuinoline SubstrateAldehydeCatalystYield (%)Reference
1QuinolineBenzaldehyde3-CF3C6H4B(OH)278 sci-hub.se
26-Methylquinoline4-Chlorobenzaldehyde3-CF3C6H4B(OH)285 organic-chemistry.org
38-Methylquinoline (B175542)VariousThis compound(Not specified)N/A
Catalysis of Cycloaddition Reactions

Boronic acids, including quinoline-based structures, have emerged as effective catalysts for various cycloaddition reactions. Their catalytic action generally stems from two primary mechanisms: Lewis-acid activation of reactants and hydrogen bond-mediated reaction-templating, which together facilitate selective reactivity. nih.gov Organoboron acids can act as LUMO-lowering catalysts, activating unsaturated carboxylic acids by forming a covalent adduct, which enhances their participation in cycloadditions like the azido-alkyne Huisgen cycloaddition. mdpi.com

While specific studies detailing the use of this compound in cycloadditions are not extensively documented, the principles of boronic acid catalysis are broadly applicable. For instance, arylboronic acids have been shown to catalyze [2+3]-cycloaddition reactions. mdpi.comnih.gov In some cases, the reaction involves the in-situ generation of an azide (B81097) from a boronic acid, which then participates in a subsequent copper-catalyzed cycloaddition with an alkyne in a one-pot, three-component process. imperial.ac.uk The ability of the boronic acid moiety to act as a transient directing group or to activate substrates through covalent bonding or hydrogen bonding is key to its catalytic utility in these transformations. nih.govmdpi.com

The general catalytic cycle for a boronic acid-catalyzed cycloaddition with an unsaturated carboxylic acid is presumed to involve the formation of a covalent adduct. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack by the dipole, thus facilitating the cycloaddition process. mdpi.com

Applications in Aldol (B89426) Reactions and Enolate Chemistry

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov The stereochemical outcome of these reactions can be effectively controlled through the use of boron enolates, which have demonstrated exceptional levels of stereoselectivity. harvard.edumasterorganicchemistry.com The Zimmerman-Traxler model, which proposes a chair-like, six-membered pericyclic transition state, is often invoked to explain the high stereoselectivity observed when using boron-based reagents. harvard.edu

In these reactions, the geometry of the boron enolate, whether (Z) or (E), directly dictates the relative stereochemistry of the resulting aldol adduct. (Z)-enolates typically yield syn-aldol products, while (E)-enolates produce anti-aldol adducts. This control is attributed to the minimization of 1,3-diaxial interactions within the chair-like transition state. harvard.edu The short O-B bonds in the transition state lead to a more compact structure, amplifying the steric interactions and thereby enhancing stereoselectivity. masterorganicchemistry.com

While direct applications of this compound in generating specific enolates for aldol reactions are not widely reported, its structural features are pertinent to the broader field of enolate chemistry. ucsb.edu Boronic acids can be used to generate boron enolates from ketones, aldehydes, or carboxylic acid derivatives like Evans' acyl oxazolidinones. nih.govharvard.edu The choice of boron reagent (e.g., dialkylboron triflate or chloride) and base can influence the geometry of the resulting enolate. harvard.edu Asymmetric aldol reactions, often employing chiral auxiliaries or catalysts, have become a versatile tool for constructing complex, biologically active natural products. nih.gov

Table 1: Stereoselectivity in Boron Enolate Aldol Reactions This table illustrates the general principle of stereocontrol using boron enolates as described in the literature.

Enolate GeometryAldehydeMajor Product DiastereomerReference
(Z)-Boron EnolateR-CHOsyn-Aldol Adduct harvard.edu
(E)-Boron EnolateR-CHOanti-Aldol Adduct harvard.edu

Hydrogen Bond-Mediated Catalysis by Quinoline Boronic Acids

Quinoline boronic acids possess unique structural features that enable them to act as effective catalysts through hydrogen bond-mediated pathways. The nitrogen atom of the quinoline ring and the hydroxyl groups of the boronic acid moiety can engage in hydrogen bonding interactions, which can organize and activate substrates. nih.govrsc.org This mode of catalysis is distinct from, but can operate in concert with, Lewis acid catalysis. nih.govrsc.org

Research on 8-Quinolineboronic acid (8-QBA), a close structural analog of this compound, reveals a capacity for self-assembly through a unique intermolecular B-N dative bond, which is further stabilized by hydrogen bonding and π-π stacking interactions. nih.gov This inherent ability to form ordered supramolecular structures is crucial for its catalytic function, as it can act as a template to bring reactants together in a favorable orientation. nih.govnih.gov

In certain transformations, such as the reductive alkylation of quinolines, the boronic acid catalyst is proposed to play a dual role. It can activate the quinoline substrate and a Hantzsch ester reductant via hydrogen bonding, while also activating an aldehyde electrophile through its Lewis acidic boron center. nih.govresearchgate.net Mechanistic studies have confirmed that the catalytic mode for arylboronic acids in quinoline alkylation involves both hydrogen-bond donor and Lewis acid catalysis. rsc.org This bifunctional activation strategy highlights the versatility of quinoline boronic acids in promoting complex organic transformations under mild conditions. rsc.orgresearchgate.net

Catalytic Activity in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, adhering to the principles of atom economy and sustainable chemistry. mdpi.comresearchgate.net Boronic acids, including this compound, are valuable catalysts and reagents in this field due to their ability to participate in and catalyze various bond-forming events. rsc.orgresearchgate.net

Arylboronic acids have been successfully employed as catalysts in one-pot tandem reactions, such as the alkylation of quinolines. rsc.org One such process involves the tandem reduction of a quinoline to a tetrahydroquinoline, followed by a reductive N-alkylation with an aldehyde, and a subsequent regioselective C-alkylation, all orchestrated by a single boronic acid catalyst. rsc.org The catalyst's ability to act as both a hydrogen-bond donor and a Lewis acid is critical for the success of these sequential transformations. rsc.org

Furthermore, boronic acids are key substrates in palladium-catalyzed MCRs, such as Suzuki-type coupling reactions that follow an initial component assembly. mdpi.com They have also been used in copper-mediated three-component reactions for the synthesis of 1,2,3-triazoles from boronic acids, sodium azide, and terminal alkynes. imperial.ac.uk While many examples exist for arylboronic acids in general, the specific reactivity of this compound in Rh(III)-catalyzed C-H arylation demonstrates its utility as an organoboron reagent in building molecular complexity. researchgate.net

Table 2: Examples of Boronic Acid Involvement in Multi-component Reactions

Reaction TypeRole of Boronic AcidCatalystKey FeaturesReference
Tandem Reductive Alkylation of QuinolinesCatalyst (H-bond donor & Lewis acid)Arylboronic AcidOne-pot, tandem reaction forming functionalized tetrahydroquinolines. rsc.org
Synthesis of Imidazo[1,2-a]pyrazinesReagent (Suzuki Coupling)Sc(OTf)₃ then Pd(dppf)Cl₂Three-component reaction followed by a Suzuki cross-coupling. mdpi.com
Synthesis of 1,2,3-TriazolesReagent (in-situ azide formation)Copper(I) complexThree-component reaction of boronic acid, NaN₃, and alkyne. imperial.ac.uk
C(sp³)-H Arylation of 8-MethylquinolinesReagent (Arylating source)Rh(III) complexSelective mono- and diarylation with various organoboron reagents. researchgate.net

Mechanistic Investigations and Computational Studies of 8 Methylquinolin 6 Yl Boronic Acid Reactions

Elucidation of Boron's Unique Electronic Properties and Reactivity Profile in Quinoline (B57606) Systems

The boronic acid functional group is a versatile component in organic chemistry, largely due to the unique electronic properties of the boron atom. nih.gov Boron possesses a vacant p-orbital, which makes organoboron compounds Lewis acids, readily accepting electrons from nucleophiles. researchgate.netresearchgate.net This transforms the boron center to an sp³-hybridized state with a tetrahedral geometry. researchgate.net The reactivity and Lewis acidity of the boronic acid are significantly influenced by the electronic nature of the aromatic system to which it is attached. bohrium.comnih.gov

In quinoline systems, the boron atom's properties are modulated by the heterocyclic ring. The quinoline moiety, particularly when protonated or coordinated to a metal, is generally electron-withdrawing, which can enhance the Lewis acidity of the boronic acid group. This increased acidity can facilitate various chemical transformations. ualberta.ca For instance, electron-deficient arylboronic acids have been shown to be highly effective catalysts. nih.gov

Insights into Transmetalation Pathways in Quinoline Boronic Acid Cross-Couplings

Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. wikipedia.orgrsc.org The catalytic cycle of this reaction hinges on a critical step known as transmetalation, where the organic group is transferred from the boron atom to the palladium center. rsc.orgresearchgate.net

The mechanism of transmetalation for arylboronic acids has been studied extensively. It is generally accepted that the boronic acid itself, RB(OH)₂, is not the active species in the transmetalation step. Instead, it must first be activated by a base (like OH⁻) to form a more nucleophilic boronate complex, [RB(OH)₃]⁻. rsc.org This tetra-coordinate boronate species is more labile and readily transfers its aryl group to the Pd(II) complex.

In the context of quinoline boronic acids, the transmetalation pathway follows this general principle. For a typical Suzuki-Miyaura coupling involving an organic halide (R¹-X) and (8-Methylquinolin-6-yl)boronic acid (R²-B(OH)₂), the key steps are:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide to form a Pd(II) intermediate, R¹-Pd(II)-X.

Transmetalation: The quinoline boronic acid, activated by a base, transfers its quinolinyl group to the palladium center, displacing the halide and forming a new Pd(II) species, R¹-Pd(II)-R². This step can be rate-limiting. scispace.com The use of excess base is often required to accelerate this process. scispace.comnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org

Computational and experimental studies have identified various palladium-boron intermediates, such as those involving Pd-O-B linkages. researchgate.net The efficiency of transmetalation can be affected by steric hindrance on the boronic acid, although studies on variously substituted phenylboronic acids show that even bulky groups can react effectively. nih.gov Recent advancements have also explored single-electron transfer (SET) pathways to activate organoboron reagents for transmetalation, overcoming some limitations of the traditional two-electron process, especially for C(sp³)-hybridized boronic acids. scispace.com

Mechanistic Pathways of Boronic Acid Catalysis

Beyond their use as reagents in metal-catalyzed couplings, boronic acids themselves can act as catalysts for a variety of organic reactions, including amidations, esterifications, and alkylations. rsc.orgnih.gov This catalysis leverages the Lewis acidity of the boron atom to activate substrates, typically those containing hydroxyl groups. ualberta.ca

Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. researchgate.netnih.gov This dehydration reaction is reversible and can be controlled by the addition or removal of water. researchgate.netnih.gov

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The fundamental principle behind boronic acid catalysis is the Lewis acidity of the boron atom. researchgate.netnih.gov Boronic acids act as catalysts by forming reversible covalent bonds with hydroxyl-containing substrates, such as carboxylic acids or alcohols. ualberta.carsc.org This coordination activates the substrate for subsequent nucleophilic attack.

In the well-studied case of amidation reactions, the boronic acid catalyst reacts with a carboxylic acid to form a key intermediate, an acyloxyboron species. nih.govnih.gov This intermediate is more electrophilic than the free carboxylic acid, facilitating attack by an amine nucleophile to form the amide bond. The catalytic activity is directly related to the Lewis acidity of the boronic acid, though other factors like sterics and the specific reaction mechanism also play a role. bohrium.com For quinoline-containing boronic acids, the presence of the nitrogen atom can lead to bifunctional catalysis, where the Lewis acidic boron center and the Lewis basic nitrogen site can both participate in the reaction mechanism.

Catalytic ProcessRole of Boronic AcidKey IntermediateReference
Amidation/EsterificationActivates carboxylic acid via coordinationAcyloxyboron species nih.gov
Friedel-Crafts AlkylationActivates alcohols by polarizing the C-O bondCarbocationic intermediate ualberta.ca
CycloadditionLewis-acid activation of unsaturated carboxylic acidsBoronic acid-substrate complex nih.gov

Understanding the precise mechanism of boronic acid catalysis requires the identification and characterization of transient reaction intermediates. nih.gov Detailed investigations, often combining NMR spectroscopy, X-ray crystallography, and computational modeling, have been employed to elucidate these species. nih.gov

In studies of boron-catalyzed amidation, various potential intermediates have been isolated and characterized. These include complexes formed from the reaction of the boronic acid with both the carboxylic acid and the amine. nih.gov The formation of such species is rapid and suggests that boron-nitrogen interactions are highly probable during the catalytic cycle. nih.gov However, some of these complexes may be unreactive "off-cycle" species, while the true catalytic pathway proceeds through other, lower-concentration intermediates. nih.gov For instance, investigations have questioned the long-accepted mechanism involving a simple monomeric acyloxyboron intermediate, proposing instead alternative pathways that may involve dimeric B-O-B or B-N-B motifs which can activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov The ease with which boronic acids undergo protodeboronation and form B-O-B bridged systems further complicates the identification of the exact catalytically competent species. nih.govucl.ac.uk

Self-Assembly Mechanisms of Quinoline Boronic Acids

Quinoline boronic acids exhibit a remarkable capacity for self-assembly into ordered supramolecular structures. nih.gov This behavior is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and, uniquely, intermolecular dative B-N bonds. nih.gov

The study of 8-quinolineboronic acid (8-QBA), a close structural analog to the title compound, provides significant insight into this phenomenon. In the solid state, 8-QBA self-assembles through a distinctive intermolecular B-N bond mechanism. nih.gov This is reinforced by the formation of intermolecular boronic anhydrides (boroxines) and further stabilized by π-π stacking of the quinoline rings and traditional hydrogen bonding between boronic acid groups. nih.gov NMR studies have confirmed that this intermolecular B-N interaction also persists in solution. nih.gov

This self-assembly mechanism is highly dependent on the position of the boronic acid group on the quinoline ring. For example, 5-quinolineboronic acid shows very different crystal packing and solution behavior, resulting in a different supramolecular network. nih.gov This highlights the critical role of the specific geometry of this compound in directing its self-assembly. The ability of the boronic acid group to act as both a hydrogen bond donor and acceptor, combined with the potential for B-N interactions and π-stacking, allows for the formation of complex and robust supramolecular architectures. nih.govdiva-portal.org Understanding these self-assembly features is crucial for designing new materials, sensors, and catalysts. nih.gov

Interaction TypeDescriptionRelevance to Quinoline Boronic AcidsReference
Intermolecular B-N BondA dative bond between the Lewis basic quinoline nitrogen and the Lewis acidic boron of another molecule.A key, unique driving force for self-assembly in 8-QBA, creating stable dimers and larger structures. nih.gov
Hydrogen BondingClassical O-H···O interactions between boronic acid groups.Contributes to the stability and formation of dimers and polymeric chains. diva-portal.org
π-π StackingAttractive, noncovalent interactions between the aromatic quinoline rings.Reinforces the overall supramolecular assembly in the solid state. nih.gov
Boronic Anhydride (B1165640) FormationDehydration to form boroxine (B1236090) rings linking multiple molecules.Can act as a reinforcing interaction in the self-assembled structure. nih.gov

Intermolecular B-N Bond Formation and its Structural Impact

A defining characteristic of quinolineboronic acids, particularly those with a nitrogen atom positioned for intramolecular interaction, is the formation of dative boron-nitrogen (B-N) bonds. In the case of the analogue 8-Quinolineboronic acid (8-QBA), X-ray diffraction studies have revealed a remarkable self-assembly process driven by the formation of two intermolecular B-N bonds, leading to a stable dimeric structure. nih.gov This dimerization is a key structural feature, distinguishing it from isomers like 5-quinolineboronic acid where no such B-N interaction occurs. nih.gov

The formation of the 8-QBA dimer is further stabilized by the creation of a boronic anhydride group, which results from the elimination of a water molecule between two boronic acid moieties. nih.gov This combined B-N bond and anhydride formation results in a significant structural change for the boron atom. While the boron in a free boronic acid is sp2 hybridized and planar, the B-N bond formation in the 8-QBA dimer forces the boron atom into a tetrahedral geometry. nih.gov The degree of this change can be quantified by calculating the tetrahedral character (THC), which is derived from the six bond angles surrounding the boron atom. nih.gov For the two distinct boron atoms in the 8-QBA dimer, the B-N bond lengths and tetrahedral characters have been determined, highlighting the strength and structural consequence of this interaction. nih.gov

Table 1: Structural Parameters of the 8-Quinolineboronic Acid (8-QBA) Dimer

Parameter Boron Atom 1 (B1) Boron Atom 2 (B2) Source
B-N Bond Length (d(N→B)) 1.708 (3) Å 1.693 (3) Å nih.gov
Tetrahedral Character (THCDA[%]) 77.53% 80.58% nih.gov

Data from X-ray diffraction studies of 8-Quinolineboronic acid (8-QBA), an analogue of this compound. nih.gov

This propensity for intermolecular B-N bond formation is not confined to the solid state. Nuclear Magnetic Resonance (NMR) studies, specifically 2-D NOESY experiments on 8-QBA in solution, have shown evidence of the dimer's existence, indicating that the B-N interaction is sufficiently strong to drive self-assembly even when solvated. nih.gov It is highly probable that this compound would exhibit similar B-N bond-forming behavior, potentially influenced by the electronic and steric effects of the 8-methyl group.

Contributions of Hydrogen Bonding and π-π Stacking Interactions to Supramolecular Architectures

The stability and architecture of supramolecular structures are governed by a combination of non-covalent interactions. rsc.orgbeilstein-journals.org In the solid-state dimer of 8-Quinolineboronic acid (8-QBA), hydrogen bonding and π-π stacking interactions play crucial reinforcing roles in addition to the primary intermolecular B-N bonds. nih.gov

Furthermore, π-π stacking interactions contribute to the stabilization of the 8-QBA supramolecular structure. The boron atom is twisted out of the plane of the aromatic quinoline system, which facilitates a "vertical" hydrogen bond formation and allows for favorable π-π stacking between the aromatic rings of the dimer. nih.gov These stacking interactions, where electron-rich and electron-poor regions of aromatic rings align, are fundamental in controlling the assembly of many coordination compounds and supramolecular polymers. nih.govillinois.edu The combination of directional B-N bonds, specific hydrogen bonding patterns, and dispersive π-π stacking forces leads to a highly organized and stable three-dimensional framework. nih.govgrafiati.com

Application of Computational Chemistry Approaches

Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding intermolecular forces, and predicting the structures of complex molecular assemblies, which are often difficult to probe through experimental means alone. diva-portal.orgmdpi.com

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has become an invaluable method for investigating the mechanisms of reactions involving boronic acids and quinoline derivatives. diva-portal.orgdur.ac.ukmdpi.com DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of free energy changes, providing deep mechanistic insights. researchgate.net

In the context of quinoline derivatives, DFT has been used to understand site selectivity in C-H arylation reactions, shedding light on the electronic, steric, and solvation effects that dictate the reaction's outcome. acs.org For instance, studies on the reactions of 8-methyl quinoline N-oxide, a related compound, have utilized DFT to explain how steric hindrance around the reactive center, caused by the 8-methyl group, can lead to a slower reaction rate compared to the unsubstituted analogue. researchgate.net This demonstrates how DFT can quantify the impact of substituents on reaction energetics.

For reactions involving boronic acids, such as the Suzuki-Miyaura coupling, DFT studies have been instrumental in elucidating the multi-step transmetalation mechanism. dur.ac.ukrsc.org These calculations can model the activation of the boronic acid by a base and its subsequent interaction with a metal catalyst, mapping out the energy landscape of the catalytic cycle. dur.ac.uk Applying DFT to this compound could similarly predict its reactivity in cross-coupling reactions, analyze the energetics of B-N bond formation, and rationalize the influence of the methyl group on transition state stability.

Molecular Modeling of Intermolecular Interactions and Supramolecular Structures

Molecular modeling, in conjunction with experimental data from techniques like X-ray diffraction and NMR, is key to understanding the complex supramolecular structures formed by molecules like this compound. nih.govmdpi.com These models provide a detailed atomic-level view of the non-covalent interactions that govern self-assembly.

The crystal structure of the 8-QBA dimer, determined by X-ray diffraction, is itself a powerful molecular model that visually confirms the intermolecular B-N bonds, the boronic anhydride linkage, and the specific geometry of the hydrogen bonding and π-π stacking interactions. nih.gov Computational modeling can further enhance this understanding by:

Calculating Interaction Energies: Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy into its fundamental components (electrostatic, exchange, induction, and dispersion), revealing the relative importance of hydrogen bonding versus π-π stacking in stabilizing the supramolecular architecture. mdpi.com

Simulating Dynamic Behavior: Molecular dynamics simulations can model the behavior of these assemblies in solution, complementing experimental NMR data and providing insights into the stability and dynamics of the B-N bond formation and dissociation. mdpi.com

Visualizing Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, helping to predict and rationalize the sites of intermolecular interactions like hydrogen bonding. nih.govtandfonline.com

By applying these molecular modeling techniques to this compound, researchers can build predictive models of its self-assembly behavior and understand how the methyl group modulates the intricate network of intermolecular forces that define its supramolecular chemistry. mdpi.com

Advanced Applications of 8 Methylquinolin 6 Yl Boronic Acid Beyond Traditional Synthesis

Supramolecular Chemistry and Crystal Engineering with Quinoline (B57606) Boronic Acid Scaffolds

The distinct architecture of quinoline boronic acids, featuring a Lewis acidic boron center and a Lewis basic quinoline nitrogen, makes them exceptional candidates for the construction of complex, self-assembling supramolecular structures. nih.govnih.gov The spatial arrangement of these functional groups governs the formation of predictable and stable higher-order assemblies through non-covalent interactions.

The design of self-assembling systems utilizing quinoline boronic acids hinges on the strategic placement of the boronic acid group on the quinoline scaffold. nih.gov The Lewis acidic nature of the boronic acid's empty p-orbital can be exploited to form dative bonds with appropriately positioned Lewis bases, such as the quinoline nitrogen. nih.govrsc.org This B-N bond formation is a key interaction for achieving self-recognition and directing the assembly process. nih.gov

A prime example is 8-quinolineboronic acid (8-QBA), an analogue of (8-Methylquinolin-6-yl)boronic acid. In 8-QBA, the proximity of the boronic acid at the 8-position to the nitrogen atom at the 1-position is ideal for facilitating intermolecular B-N bond formation. nih.gov This interaction is a cornerstone in the design of self-assembling dimers and other supramolecular architectures. nih.gov In contrast, isomers like 5-quinolineboronic acid (5-QBA), where the boronic acid is further from the nitrogen, assemble through different mechanisms, primarily hydrogen bonding between the boronic acid groups, without the involvement of B-N bonds. nih.gov The design process also considers other non-covalent forces like hydrogen bonding, π-π stacking, and the role of solvent or water molecules, which can act as spacers and influence the final structure. nih.govresearchgate.net

Research has demonstrated that 8-quinolineboronic acid (8-QBA) self-assembles in the solid state to form a highly stable dimer. nih.govnih.gov This dimerization is a multifaceted process driven by several reinforcing interactions:

Double B-N Bonds: Two 8-QBA molecules form a pair of complementary B-N dative bonds, creating a central, stable core. nih.gov

Boronic Anhydride (B1165640) Formation: The dimer is further stabilized by the loss of a water molecule between the two boronic acid groups to form a boronic anhydride linkage. nih.gov

Hydrogen Bonding: An intricate network of hydrogen bonds, some involving water molecules, adds to the stability of the assembly. nih.gov

π-π Stacking: The planar quinoline rings of the dimeric units engage in strong π-π stacking interactions, which dictate the further ordering of the dimers in the crystal lattice. nih.gov

NMR studies have confirmed that this dimeric structure, driven by B-N interactions, also persists in solution. nih.govnih.gov This predictable formation of dimeric and potentially oligomeric structures based on the 8-substituted quinoline boronic acid scaffold is a significant finding for crystal engineering, allowing for the rational design of new molecular assemblies. nih.govnih.gov The understanding of these assembly principles, such as the complementary hydrogen bonding observed in other boronic acid dimers, is crucial for developing novel supramolecular structures. acs.orgacs.org

Materials Science Applications of Quinoline-Containing Boronic Acids

The unique properties that make quinoline boronic acids useful in supramolecular chemistry also translate to significant potential in materials science. researchgate.netresearchgate.net Boron-containing compounds are increasingly recognized for their utility in creating functional materials due to the unique electronic characteristics of the boron atom. rsc.orgresearchgate.netnih.gov

The ability of quinoline boronic acids to form ordered supramolecular assemblies is a key feature for developing new functional materials. nih.govnih.gov The self-assembly process, guided by B-N bonds and other non-covalent interactions, allows for the bottom-up construction of materials with well-defined architectures. nih.gov These organized structures can be harnessed for applications in drug delivery, purification, and separation technologies. beilstein-journals.org

Boronic acid-containing polymers are a significant class of these materials, with applications ranging from medicine to materials science. nih.govmdpi.com The incorporation of the this compound moiety into polymer chains could lead to materials with tailored properties, leveraging both the Lewis acidity of the boron and the inherent characteristics of the quinoline ring system. nih.gov For instance, such materials could act as Lewis acid catalysts or serve as precursors to luminescent materials and sensors. nih.gov

Quinoline derivatives are known for their promising optoelectronic properties. bohrium.com They are characterized as electron-accepting and electron-transporting molecules, which makes them valuable components in organic electronic devices. mdpi.comscielo.br The fusion of a benzene (B151609) and a pyridine (B92270) ring gives quinolines a structure that can be readily modified to tune their electronic and optical characteristics. scielo.brnih.gov

Materials derived from quinoline have been investigated for a variety of optoelectronic applications:

Organic Light-Emitting Diodes (OLEDs): The electron-transport capabilities of quinoline structures are beneficial for creating efficient OLEDs. scielo.br

Dye-Sensitized Solar Cells (DSSCs): Quinoline derivatives have been used as auxiliary electron acceptors in sensitizer (B1316253) dyes for DSSCs, contributing to efficient charge transfer processes. rsc.org

Laser Dyes: Certain quinoline Schiff bases exhibit unique optical properties, including extensive electron delocalization, making them suitable for applications in solid-state dye laser systems. bohrium.com

The introduction of a boronic acid group to the quinoline core, as in this compound, can further modulate these properties. The electronic interplay between the electron-deficient boron atom and the electron-rich quinoline ring can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comrsc.org This tuning is critical for optimizing performance in devices where energy level alignment is key. rsc.org

Below is a table summarizing the optoelectronic properties of representative quinoline-based materials, illustrating their potential.

Compound/Material ClassHOMO (eV)LUMO (eV)Optical Bandgap (Eopt) (eV)Noted ApplicationSource
Perylene Diimide-Quinoline DerivativesCalculated from LUMO and Eopt-3.8 to -4.21.69 to 1.96Organic Photovoltaics (as non-fullerene acceptors) mdpi.com
Quinoline Derivatives (Anilines)------Calculated via TD-DFTRandom Lasers (when embedded with ZnO nanoparticles) bohrium.com
Triphenylamine-Quinoline Dyes------Calculated via DFTDye-Sensitized Solar Cells (DSSCs) rsc.org
Pyrano[3,2-c]quinoline Derivative Thin Film------3.12 (Oscillator Energy)Solar Cells nih.gov

Biosensing and Molecular Recognition Capabilities

Boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is extensively exploited in the field of biosensing and molecular recognition. nih.govmdpi.com This specific interaction allows for the design of synthetic receptors that can selectively detect and bind to cis-diol-containing biomolecules, which are ubiquitous in biological systems. mdpi.comnih.gov

The this compound scaffold combines this diol-binding capability with the inherent fluorescent properties of the quinoline ring. The binding event can trigger a change in the fluorescence signal, providing a mechanism for detection. Research on the closely related 8-QBA has shown that it exhibits a significant, 40-fold increase in fluorescence intensity upon binding to carbohydrates at physiological pH. This property makes it a powerful tool for developing fluorescent sensors.

The applications of quinoline boronic acids in this domain are diverse and include the detection of:

Saccharides: As many sugars contain the requisite diol functionality, boronic acid-based sensors are widely used for glucose monitoring and general saccharide recognition. mdpi.comnih.gov

Glycoproteins and Glycans: These complex biomolecules play critical roles in cellular processes, and boronic acid affinity materials can be used for their detection and isolation. mdpi.com

Catecholamines: Neurotransmitters like dopamine (B1211576) contain a catechol (1,2-benzenediol) group, making them targets for boronic acid-based recognition systems. nih.gov

Bacteria and Cells: The cell surfaces of bacteria and other cells are decorated with carbohydrates, which can be targeted by boronic acid-functionalized materials for detection and capture. mdpi.com

The development of electrochemical biosensors using boronic acid-modified materials represents another significant avenue. mdpi.com In these systems, the binding of a target diol-containing molecule to the boronic acid receptor on an electrode surface can alter the electrochemical signal, providing a quantitative readout. mdpi.com

Recognition of cis-Diols (e.g., Saccharides, Glycoproteins) via Reversible Binding

A fundamental characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. This interaction results in the formation of stable five- or six-membered cyclic boronate esters. mdpi.comnih.gov This reversible binding is the cornerstone of synthetic receptors designed for the specific recognition of biologically important cis-diol-containing molecules such as saccharides (e.g., glucose, fructose) and the carbohydrate moieties on glycoproteins. acs.orgrsc.org

The reaction is highly dependent on pH. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). snmjournals.orgmdpi.com The formation of the boronate ester is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is more concentrated. mdpi.com However, the optimal pH for binding is influenced by the pKa of both the boronic acid and the diol. bldpharm.com

Quinoline-based boronic acids, such as 8-quinolineboronic acid, are particularly valuable in this context as they can act as fluorescent reporters. bldpharm.com The binding event with a saccharide can induce significant changes in the fluorescence properties of the quinoline ring system, allowing for quantitative detection. mdpi.com This photoinduced electron transfer (PET) mechanism provides a direct and measurable signal upon molecular recognition, forming the basis for optical sensors. snmjournals.org

Table 1: Principles of Boronic Acid-Based cis-Diol Recognition

Feature Description Relevance to this compound
Binding Moiety The boronic acid group, -B(OH)₂. The primary functional group responsible for interaction.
Target Molecules with 1,2- or 1,3-cis-diol groups. Saccharides, glycoproteins, ribonucleic acids, catechols. mdpi.comnih.govubc.ca
Interaction Reversible covalent formation of cyclic boronate esters. Forms a stable but reversible complex, allowing for dynamic sensing. mdpi.comnih.gov
Sensing Mechanism Changes in fluorescence or electrochemical properties upon binding. The quinoline scaffold provides an intrinsic fluorescent signal that is modulated by diol binding. bldpharm.commdpi.com

| Key Condition | pH-dependent, influencing the boronic acid/boronate anion equilibrium. | The binding affinity can be tuned by adjusting the pH of the solution. mdpi.combldpharm.com |

Development of Boronic Acid-Functionalized Nanomaterials for Biosensors

To enhance the sensitivity and utility of boronic acid-based recognition, researchers have functionalized various nanomaterials with these compounds. mdpi.com Nanomaterials such as gold nanoparticles (AuNPs), carbon dots (CDs), and metal-organic frameworks (MOFs) serve as high-surface-area scaffolds, allowing for a higher density of boronic acid ligands and amplification of the detection signal. mdpi.comrsc.orgubc.ca

Boronic acid-functionalized nanomaterials are employed as versatile platforms for biosensors. nih.gov For instance, boronic acid-modified MOFs have been designed for the selective enrichment and labeling of carbohydrates and glycoproteins. rsc.org The conjugation is often site-specific, occurring between the boronic acid on the nanomaterial and the carbohydrate portions of glycosylated proteins (e.g., antibodies, enzymes), which can help maintain the protein's biological activity and orientation. rsc.org This strategy has been used to develop highly sensitive colorimetric and electrochemical immunoassays. mdpi.comrsc.org The quinoline moiety in this compound offers the potential for creating fluorescent nanomaterials for direct optical sensing applications.

Applications in Bacterial Identification and Discrimination

The principle of boronic acid-cis-diol recognition has been extended to the complex task of bacterial identification. The outer membranes of bacteria are decorated with glycolipids and peptidoglycans, which present cis-diol groups that can be targeted by boronic acids. acs.orgresearchgate.net

A notable application is the use of boronic acid-functionalized fluorescent carbon dots (B-CDs) to create biosensors for bacteria. researchgate.net These B-CDs can attach to the surface of bacterial cells through the interaction between the boronic acid groups and the diols on the cell wall. researchgate.net Research has shown that such biosensors can exhibit differential binding affinity, for example, showing a stronger interaction with Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net This selectivity enables the development of rapid, fluorescence-based methods for both the detection and discrimination of different types of bacteria, a critical need in clinical diagnostics and public health. researchgate.net

Pre-clinical Medicinal Chemistry and Drug Discovery Scaffolds

The rigid, heterocyclic structure of the quinoline ring system is a well-established pharmacophore in medicinal chemistry. mdpi.com When combined with the unique chemical reactivity of the boronic acid group, the this compound scaffold becomes a powerful tool for designing novel therapeutic agents and diagnostic tools. rsc.orgmdpi.com

Design and Synthesis of Novel Quinoline-Based Pharmacophores for Biological Targets

The quinoline-boronic acid framework is a versatile starting point for creating potent and selective enzyme inhibitors. The boronic acid's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of many proteases. mdpi.com This interaction can lead to potent enzyme inhibition.

Recent drug discovery efforts have incorporated quinoline-boronic acid scaffolds into inhibitors for various protein targets:

Fibroblast Activation Protein (FAP): N-(4-quinolinoyl)-Gly-boroPro, a boronic acid-containing compound, demonstrated high binding affinity and selectivity for FAP, a serine protease overexpressed in many cancers. nih.gov

Homeodomain Interacting Protein Kinase 2 (HIPK2): Researchers have developed synthetic strategies for C-4 borylated quinolines as potential starting points for novel HIPK2 inhibitors. rsc.org

β-Lactamases: Phenyl boronic acids are extensively studied as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. mdpi.com The quinoline scaffold could be used to refine the specificity and potency of these inhibitors.

The ability of the boronic acid moiety to engage in multiple hydrogen bonding interactions can enhance target affinity and potentially reduce the likelihood of drug resistance arising from receptor mutations. mdpi.com

Application in Targeted Protein Degradation (PROTACs) Research

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary drug discovery strategy. sigmaaldrich.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov

While no specific PROTACs built from this compound have been detailed, the components of this scaffold are highly relevant to PROTAC design. Quinoline-based moieties are frequently used as ligands for proteins of interest in anticancer drug discovery. nih.govscispace.com Furthermore, the boronic acid group has been ingeniously employed to create "conditional" PROTACs. These "pre-PROTACs" are activated by the high levels of reactive oxygen species (ROS), such as hydrogen peroxide, found in tumor microenvironments. nih.gov The ROS oxidizes the boronic acid, triggering a chemical rearrangement that releases the active PROTAC molecule, thereby offering tumor-selective protein degradation. nih.gov This approach highlights the potential for incorporating scaffolds like this compound into next-generation, conditionally activated protein degraders.

Development of Radiopharmaceuticals and Imaging Agents Incorporating Quinoline Boronic Acid Scaffolds

The development of targeted imaging agents is crucial for cancer diagnosis and monitoring treatment response. The quinoline-boronic acid scaffold has proven to be a promising pharmacophore for creating radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net

Specifically, researchers have designed inhibitors of Fibroblast Activation Protein (FAP) that are based on a (R)-pyrrolidin-2-yl-boronic acid structure coupled to a quinoline moiety. nih.govnih.gov These molecules have been conjugated with chelators like DOTA and labeled with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). nih.govresearchgate.net

Table 2: Example of a Quinoline Boronic Acid-Based PET Tracer

Component Compound Example Target Isotope Application Finding
PET Tracer [⁶⁸Ga]Ga-SB04028 Fibroblast Activation Protein (FAP) Gallium-68 (⁶⁸Ga) Cancer Imaging Showed clear tumor visualization with high tumor-to-organ uptake ratios in preclinical models. nih.govnih.gov

| Pharmacophore | (R)-(((quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid | FAP Active Site | N/A | Biological Targeting | The quinoline-boronic acid core provides high-affinity binding to the FAP enzyme. nih.govresearchgate.net |

Preclinical studies with these ⁶⁸Ga-labeled tracers have demonstrated excellent tumor uptake and low background signals in normal organs, making them highly promising candidates for clinical translation. nih.govnih.gov These findings underscore the significant potential of quinoline boronic acid scaffolds in the development of next-generation radiotheranostics, which combine diagnostic imaging and targeted radionuclide therapy. snmjournals.org

Enzyme Inhibition Studies (e.g., HIPK2, CLK/ROCK)

The incorporation of a boronic acid moiety onto the quinoline scaffold, as seen in this compound and its analogs, has paved the way for the development of potent enzyme inhibitors. This functional group is critical for forming reversible covalent bonds or specific interactions with active site residues of target enzymes, leading to enhanced inhibitory activity. Research in this area has particularly focused on kinases like Homeodomain-Interacting Protein Kinase 2 (HIPK2), Cdc2-like kinases (CLKs), and Rho-associated coiled-coil containing protein kinases (ROCKs), which are implicated in various diseases, including cancer.

HIPK2 Inhibition:

Recent studies have demonstrated the potential of boron-based quinolines as inhibitors of HIPK2. rsc.org A novel palladium-catalyzed C-4 borylation of chloroquinolines has been developed, enabling the synthesis of various borylated quinolines. rsc.org These intermediates, including boronic acids, have been utilized to create potential HIPK2 inhibitors. rsc.org This synthetic strategy opens new avenues for functionalizing the quinoline core to generate pharmacological probes for biomedical research. rsc.org For instance, a structure-activity relationship (SAR) study was initiated on a compound (PubChem SID 103904891) comprising three units, leading to the synthesis of new potential HIPK2 inhibitors through the modification of these units. rsc.org

Dual CLK/ROCK Inhibition:

Boronic acid-containing quinoline derivatives have emerged as potent dual inhibitors of CLK and ROCK kinases. A study on 3H-pyrazolo[4,3-f]quinoline compounds revealed that the introduction of a boronic acid group was a key strategy. nih.gov For example, compound HSD1400, a pyrazolo[4,3-f]quinoline with a boronic acid substituent, was identified as a ROCK inhibitor with significant anticancer properties, showing high activity against renal cancer cell lines like Caki-1 with an IC50 of 206 nM. nih.gov Further investigation showed that HSD1400 and its analogs are dual inhibitors of both CLK and ROCK. nih.gov

The presence of the boronic acid group can synergistically interact with other substituents. For example, while a methoxy (B1213986) group alone could be detrimental to CLK inhibition, placing a boronic acid group adjacent to it, as in HSD1400, negated these negative effects. nih.gov This is possibly due to the methoxy group donating electrons to the empty p-orbital of the boron, altering the electronic characteristics of the moiety. nih.gov The inhibition of CLK by these compounds modulates alternative splicing, a process critical for cancer cell growth, while ROCK inhibition impacts cell structure and motility. nih.gov

Structure-Activity Relationship (SAR) Studies on Boron-Containing Quinoline Derivatives

The systematic modification of the quinoline scaffold and the strategic placement of the boronic acid group are central to understanding the structure-activity relationships (SAR) of this class of compounds. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The versatility of the Suzuki coupling reaction, which utilizes boronic acids like this compound, allows for extensive exploration of the chemical space around the quinoline core. nih.govnih.gov By introducing diverse aryl or heteroaryl groups at specific positions, researchers can probe the binding pockets of target enzymes and establish clear SAR trends. nih.gov

For example, in the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH), a quinoline-based scaffold was optimized using Suzuki coupling with various boronic acids. nih.gov Initial findings showed that replacing a conformationally flexible cyclohexyl group with a planar phenyl ring resulted in a significant enhancement of potency. nih.gov This highlights the importance of the substituent introduced via the boronic acid for interaction with the target.

Similarly, SAR studies on 1H-imidazo[4,5-c]quinoline-based kinase inhibitors for African Sleeping Sickness involved Suzuki coupling to introduce various substituents. nih.gov These studies revealed that for a 3-quinolinyl derivative, the presence and nature of a substituent on a phenyl ring at another position were important, but not always essential, for antitrypanosomal activity. nih.gov For instance, the unsubstituted analog (16c) was surprisingly the most potent in one series. nih.gov

The data below illustrates SAR findings for different quinoline-based inhibitor series.

Table 1: SAR Data for Quinoline-Based DHODH Inhibitors This table is interactive. You can sort and filter the data.

Compound Number R1 Group (from Boronic Acid) DHODH IC50 (nM)
11 Phenyl Potency Enhancement Noted nih.gov
41 Substituted Pyridine 9.71 ± 1.4 nih.gov
43 Substituted Pyridine 26.2 ± 1.8 nih.gov
46 (Naphthyridine) Substituted Pyridine 28.3 ± 3.3 nih.gov

Table 2: SAR Data for Imidazo[4,5-c]quinoline-Based Anti-trypanosomal Agents This table is interactive. You can sort and filter the data.

Compound Number R3 Group Para-substituent on Phenyl Ring EC50 (nM)
16a 3-quinolinyl Trifluoromethyl 103 nih.gov
16b 3-quinolinyl Nitrile 91 nih.gov

These studies underscore the power of using boronic acid-functionalized quinolines in medicinal chemistry. By systematically altering substituents through reactions like the Suzuki coupling, researchers can fine-tune the biological activity of these molecules, leading to the discovery of potent and selective enzyme inhibitors. nih.gov

Future Directions and Perspectives in 8 Methylquinolin 6 Yl Boronic Acid Research

Development of Novel, Efficient, and Sustainable Synthetic Routes

The creation of new, efficient, and environmentally friendly methods for synthesizing (8-Methylquinolin-6-yl)boronic acid and its derivatives is a key area of future research. Current methods often rely on palladium-catalyzed borylation of the corresponding haloquinolines. rsc.orgrsc.org While effective, the drive for greener chemistry necessitates the exploration of more sustainable alternatives. numberanalytics.com

Future efforts will likely focus on:

Earth-Abundant Metal Catalysis: Replacing precious metals like palladium with more abundant and less toxic metals such as copper or manganese is a significant goal. numberanalytics.comacs.org

C-H Activation/Borylation: Direct C-H borylation of the 8-methylquinoline (B175542) core presents a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like haloquinolines. rsc.orgnih.gov

Improved Reaction Conditions: Research into milder reaction conditions, recyclable catalysts, and the use of greener solvents will be crucial for developing more sustainable synthetic protocols. numberanalytics.comresearchgate.net

A recent study demonstrated a palladium-catalyzed C-4 borylation of complex chloroquinolines, which could be adapted for the synthesis of other substituted quinoline (B57606) boronic acids. rsc.org This methodology proved to be efficient and suitable for gram-scale synthesis. rsc.org

Expanding the Scope of Catalytic Transformations and Methodologies

This compound is a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds. numberanalytics.comnih.gov Future research will aim to broaden its utility in a wider range of catalytic transformations.

Potential areas of exploration include:

Novel Coupling Partners: Investigating the use of this compound with a more diverse array of coupling partners beyond the traditional aryl halides will expand its synthetic utility.

C-H Functionalization: The quinoline nitrogen can act as a directing group, facilitating regioselective C-H functionalization at other positions on the quinoline ring. researchgate.net

Asymmetric Catalysis: The development of chiral ligands for metal catalysts could enable the enantioselective synthesis of valuable chiral quinoline derivatives.

Photoredox Catalysis: Exploring the use of this compound in photoredox-catalyzed reactions could open up new avenues for bond formation under mild conditions.

A study on the Ru(II)-catalyzed monoarylation of 8-methylquinolines with arylboronic acids has already shown the potential for selective C(sp³)-H bond functionalization. researchgate.net

Advanced Mechanistic Elucidation through Integrated Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Future research in this area will likely involve:

In-situ Reaction Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into reaction kinetics and the formation of intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and understand the electronic properties of reactants and intermediates. mdpi.comresearchgate.net Computational analysis has been used to understand the structural changes during the protonation of quinolino[7,8-h]quinoline derivatives. massey.ac.nz

Combined Approaches: The synergy between experimental and computational data will provide a comprehensive picture of the reaction mechanisms.

DFT studies have already been utilized to analyze the structural and electronic characteristics of quinoline derivatives synthesized through coupling reactions with boronic acids. mdpi.com

Integration into Multi-functional Materials and Advanced Device Applications

The unique electronic and photophysical properties of the quinoline scaffold make this compound an attractive building block for the development of advanced materials and devices. mdpi.com

Future applications could include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known for their use in OLEDs. acs.org this compound can be used to synthesize novel emitters with tailored properties.

Chemosensors: The boronic acid moiety is known to interact with diols, making it a useful functional group for the development of sensors for saccharides and other biologically important molecules. nih.govnih.govnih.gov

Boron-Containing Polymers: Incorporation of this compound into polymers can lead to materials with interesting properties for applications in medicine and materials science. mdpi.com

Exploration of New Biological Applications and Rational Drug Design Strategies

Quinoline derivatives are a well-established class of compounds with a wide range of biological activities. rsc.org this compound serves as a key starting material for the synthesis of novel quinoline-based compounds with potential therapeutic applications. mdpi.comnih.govresearchgate.net

Future research will focus on:

Kinase Inhibitors: Boronic acid-containing compounds have been identified as inhibitors of various kinases, which are important targets in cancer therapy. mdpi.comnih.gov A library of boronic acid-based pyrazolo[4,3-f]quinoline compounds has been synthesized and shown to be dual CLK/ROCK inhibitors with anticancer properties. mdpi.comnih.gov

Antimalarial Agents: Quinoline-4-carboxamides derived from a phenotypic screen have shown potent antimalarial activity. acs.org

Antibacterial Agents: Functionalized phenoxy quinolines have demonstrated antibacterial activity against multidrug-resistant bacteria. mdpi.com

Rational Drug Design: Computational methods can be used to design and optimize quinoline-based drug candidates with improved potency and selectivity. mdpi.comnih.gov

The development of a synthetic route to borylated quinolines has already been applied to the creation of potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2), a target in kidney disease. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.